molecular formula C17H13N3O2S2 B4690928 (5Z)-2-(4-Ethoxyphenyl)-5-[(thiophen-2-YL)methylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one

(5Z)-2-(4-Ethoxyphenyl)-5-[(thiophen-2-YL)methylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one

Cat. No.: B4690928
M. Wt: 355.4 g/mol
InChI Key: FQTHRJFKBPHRBY-UVTDQMKNSA-N
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Description

(5Z)-2-(4-Ethoxyphenyl)-5-[(thiophen-2-YL)methylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one is a complex organic compound that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a thiophene ring, and a triazolothiazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-Ethoxyphenyl)-5-[(thiophen-2-YL)methylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazolothiazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolothiazole core.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a substitution reaction, often using ethoxybenzene as a starting material.

    Attachment of the Thiophene Ring: The thiophene ring is attached via a condensation reaction, which may require specific catalysts and solvents to achieve the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(4-Ethoxyphenyl)-5-[(thiophen-2-YL)methylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-2-(4-Ethoxyphenyl)-5-[(thiophen-2-YL)methylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-Ethoxyphenyl)-5-[(thiophen-2-YL)methylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(4-Methoxyphenyl)-5-[(thiophen-2-YL)methylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one
  • (5Z)-2-(4-Chlorophenyl)-5-[(thiophen-2-YL)methylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one

Uniqueness

The uniqueness of (5Z)-2-(4-Ethoxyphenyl)-5-[(thiophen-2-YL)methylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one lies in its specific functional groups and structural configuration, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

(5Z)-2-(4-ethoxyphenyl)-5-(thiophen-2-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S2/c1-2-22-12-7-5-11(6-8-12)15-18-17-20(19-15)16(21)14(24-17)10-13-4-3-9-23-13/h3-10H,2H2,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTHRJFKBPHRBY-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CS4)SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=CS4)/SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-2-(4-Ethoxyphenyl)-5-[(thiophen-2-YL)methylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(5Z)-2-(4-Ethoxyphenyl)-5-[(thiophen-2-YL)methylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one
Reactant of Route 3
Reactant of Route 3
(5Z)-2-(4-Ethoxyphenyl)-5-[(thiophen-2-YL)methylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one
Reactant of Route 4
(5Z)-2-(4-Ethoxyphenyl)-5-[(thiophen-2-YL)methylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(5Z)-2-(4-Ethoxyphenyl)-5-[(thiophen-2-YL)methylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one
Reactant of Route 6
Reactant of Route 6
(5Z)-2-(4-Ethoxyphenyl)-5-[(thiophen-2-YL)methylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one

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